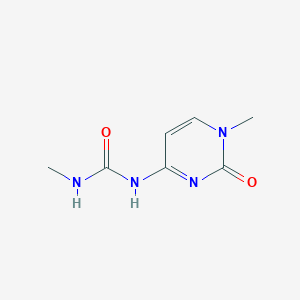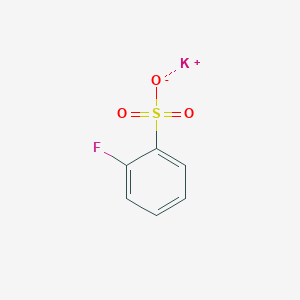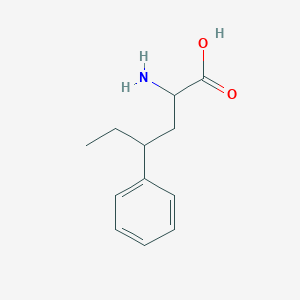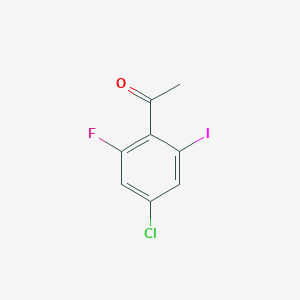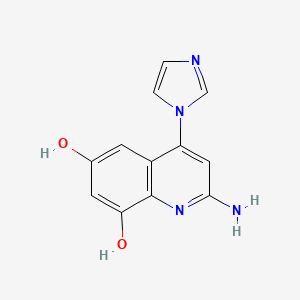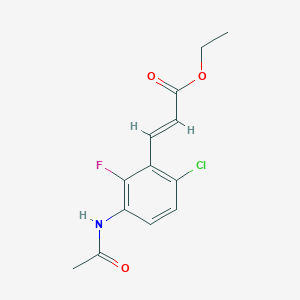
(E)-ethyl 3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl ester group, an acetamido group, a chloro substituent, and a fluorophenyl ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetamido-6-chloro-2-fluoroaniline and ethyl acrylate.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl (E)-3-(3-acetamido-6-chlorophenyl)acrylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Ethyl (E)-3-(3-acetamido-2-fluorophenyl)acrylate: Lacks the chlorine substituent, which may influence its chemical properties.
Ethyl (E)-3-(3-acetamido-6-chloro-2-methylphenyl)acrylate: Contains a methyl group instead of a fluorine, which can alter its steric and electronic properties.
特性
分子式 |
C13H13ClFNO3 |
|---|---|
分子量 |
285.70 g/mol |
IUPAC名 |
ethyl (E)-3-(3-acetamido-6-chloro-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13ClFNO3/c1-3-19-12(18)7-4-9-10(14)5-6-11(13(9)15)16-8(2)17/h4-7H,3H2,1-2H3,(H,16,17)/b7-4+ |
InChIキー |
YWUKYCZNFYNFGX-QPJJXVBHSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1F)NC(=O)C)Cl |
正規SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1F)NC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)

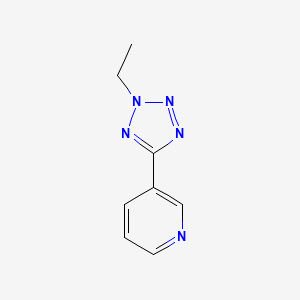
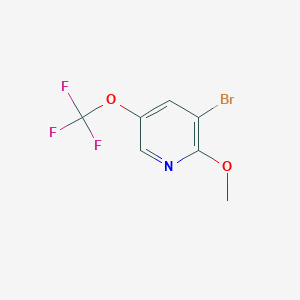
![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
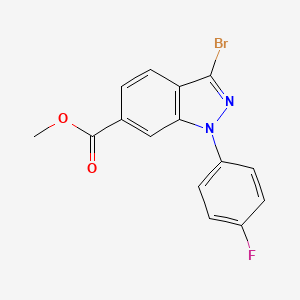
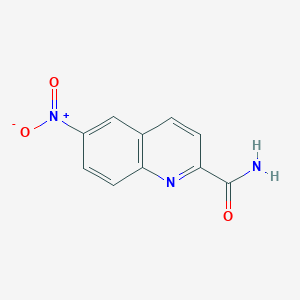
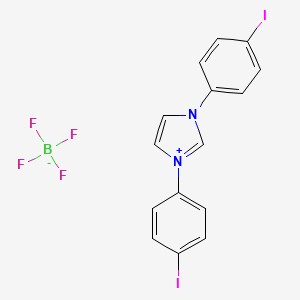
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
